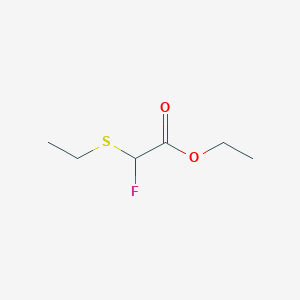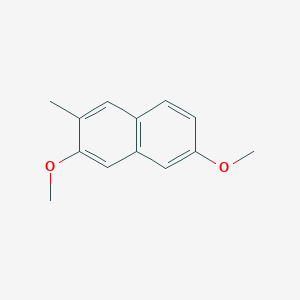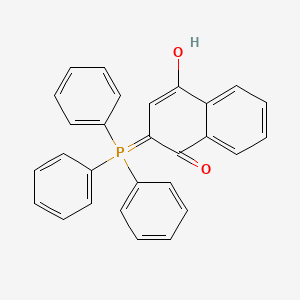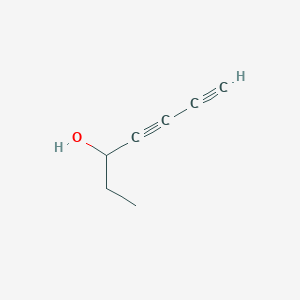
1,1'-(Phenylmethylene)bis(3-methyl-1H-indazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Vorbereitungsmethoden
The synthesis of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) typically involves a multi-step process. One common method includes the reaction of 3-methyl-1H-indazole with benzaldehyde in the presence of a catalyst such as sodium acetate . The reaction is carried out at room temperature, and the product is isolated through filtration and purification techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indazole derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-inflammatory and antiviral treatments.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
Wirkmechanismus
The mechanism of action of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) can be compared with other similar compounds such as:
4,4’-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ols): These compounds also exhibit antioxidant and anticancer activities but differ in their core structure and specific biological activities.
3,3’-(Phenylmethylene)bis(1H-indole): This compound shares a similar phenylmethylene linkage but has an indole rather than an indazole core, leading to different chemical and biological properties.
The uniqueness of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) lies in its specific indazole structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
105873-89-0 |
|---|---|
Molekularformel |
C23H20N4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
3-methyl-1-[(3-methylindazol-1-yl)-phenylmethyl]indazole |
InChI |
InChI=1S/C23H20N4/c1-16-19-12-6-8-14-21(19)26(24-16)23(18-10-4-3-5-11-18)27-22-15-9-7-13-20(22)17(2)25-27/h3-15,23H,1-2H3 |
InChI-Schlüssel |
OKBTUZHGXZSJFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=CC=CC=C12)C(C3=CC=CC=C3)N4C5=CC=CC=C5C(=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)


![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)


![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)

![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)

